5-chloro-N-(2-methyl-5-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Markers: Used in assays to detect biological molecules.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity: Evaluated for its effectiveness against various pathogens.
Industry
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of colorants.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the nitrophenyl group.
N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the chlorine atom.
Uniqueness
The presence of both the nitrophenyl and chlorine groups in 5-CHLORO-N-(2-METHYL-5-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer unique chemical properties, such as enhanced reactivity or specific biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C15H15ClN4O5S |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4O5S/c1-3-6-26(24,25)15-17-8-11(16)13(19-15)14(21)18-12-7-10(20(22)23)5-4-9(12)2/h4-5,7-8H,3,6H2,1-2H3,(H,18,21) |
InChI Key |
IRYGIFCRTJSGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
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